![molecular formula C17H22ClF3N6O3 B2638125 Ethyl 3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazido)-3-iminopropanoate CAS No. 338979-34-3](/img/structure/B2638125.png)

Ethyl 3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazido)-3-iminopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

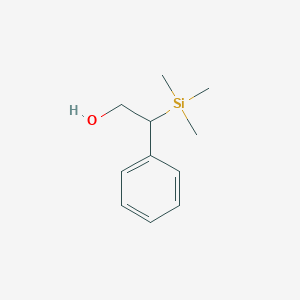

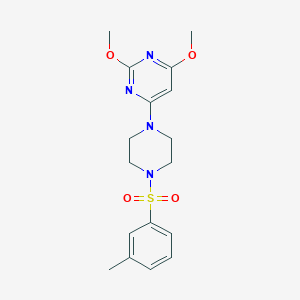

Ethyl 3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazido)-3-iminopropanoate is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives, like the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice between these methods depends largely on the identity of the desired target compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in its structure . It contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the exchange of chlorine and fluorine atoms, and the assembly of pyridine from a trifluoromethyl-containing building block . These reactions are part of the process of introducing TFMP groups within the structures of other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a pyridine in its structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Mannich Reaction and Antimicrobial Activity : A study by Fandaklı et al. (2012) explored the synthesis of 1,2,4-triazol-3-one derivatives, including the treatment of certain compounds with NaBH4, resulting in products incorporating carboxylic acid or alcohol functionality. These compounds, after several reaction steps, led to the creation of hydrazide derivatives, showcasing their potential in antimicrobial activity applications (Fandaklı et al., 2012).

Chemical Synthesis and Applications

- Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines : Latif et al. (2003) demonstrated the use of similar chemical structures in the synthesis of novel polyfunctional pyrazolyl-substituted monocyclic pyridines and pyrazolofused pyridines, highlighting the versatile applications in chemical synthesis (Latif et al., 2003).

Antimicrobial Applications

- Synthesis and Evaluation as Antimicrobial Agents : Al-Talib et al. (2016) synthesized a series of hydrazide derivatives and evaluated their in vitro antibacterial activity, showcasing the potential use of these compounds in antimicrobial applications (Al-Talib et al., 2016).

Antibacterial and Anticancer Evaluation

- Synthesis and Evaluation for Antibacterial and Anticancer Activity : Bondock and Gieman (2015) explored the synthesis and evaluation of certain compounds for antibacterial and anticancer activity, demonstrating the potential medical applications of these chemical structures (Bondock & Gieman, 2015).

Glycine Transporter Inhibition

- Identification as Glycine Transporter 1 Inhibitor : Yamamoto et al. (2016) identified a compound with a similar structure as a potent and orally available glycine transporter 1 inhibitor, indicating its potential use in neurological applications (Yamamoto et al., 2016).

Insecticidal Applications

- Design and Synthesis of Novel Insecticides : Cai et al. (2010) researched the use of similar compounds in the design and synthesis of novel insecticides, showcasing their potential in agricultural applications (Cai et al., 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl (3Z)-3-amino-3-[[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetyl]hydrazinylidene]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClF3N6O3/c1-2-30-15(29)8-13(22)24-25-14(28)10-26-3-5-27(6-4-26)16-12(18)7-11(9-23-16)17(19,20)21/h7,9H,2-6,8,10H2,1H3,(H2,22,24)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXIYDPWBRJBAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=NNC(=O)CN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C/C(=N/NC(=O)CN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClF3N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}propan-1-one](/img/structure/B2638047.png)

![(1Z)-2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-hydroxyethanimidamide](/img/structure/B2638048.png)

![3-methyl-2-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2638055.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2638060.png)

![6-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2638061.png)

![Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B2638065.png)